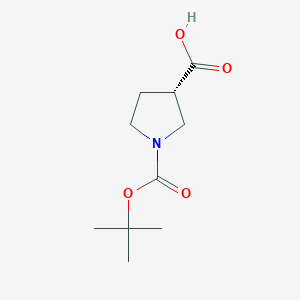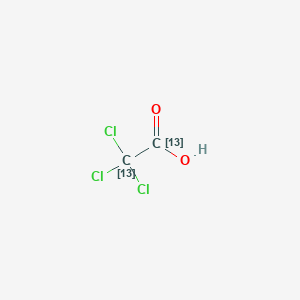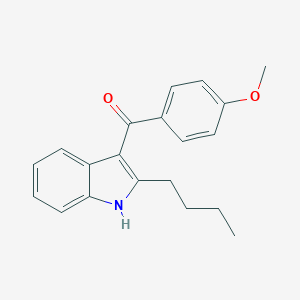
(2-butyl-1H-indol-3-yl)-(4-methoxyphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-butyl-1H-indol-3-yl)-(4-methoxyphenyl)methanone, also known as JWH-250, is a synthetic cannabinoid compound that has gained popularity in recent years due to its psychoactive effects. It was first synthesized in 1995 by John W. Huffman and his team at Clemson University. JWH-250 is a potent agonist of the cannabinoid receptors CB1 and CB2, which are responsible for the psychoactive effects of cannabis.
Wirkmechanismus
(2-butyl-1H-indol-3-yl)-(4-methoxyphenyl)methanone acts as a potent agonist of the CB1 and CB2 receptors, which are located throughout the body and are responsible for the psychoactive effects of cannabis. When (2-butyl-1H-indol-3-yl)-(4-methoxyphenyl)methanone binds to these receptors, it activates a signaling pathway that leads to the release of neurotransmitters and other signaling molecules. This results in a variety of physiological effects, including altered perception, mood, and appetite.
Biochemische Und Physiologische Effekte
(2-butyl-1H-indol-3-yl)-(4-methoxyphenyl)methanone has been shown to have a wide range of biochemical and physiological effects. It can cause changes in heart rate, blood pressure, and body temperature. It can also affect the release of hormones and neurotransmitters, such as dopamine and serotonin. (2-butyl-1H-indol-3-yl)-(4-methoxyphenyl)methanone has been shown to have analgesic, anti-inflammatory, and antiemetic effects, making it a potential treatment for a variety of medical conditions.
Vorteile Und Einschränkungen Für Laborexperimente
(2-butyl-1H-indol-3-yl)-(4-methoxyphenyl)methanone has several advantages for use in lab experiments. It is a potent and selective agonist of the CB1 and CB2 receptors, making it a useful tool for studying the endocannabinoid system. It is also relatively stable and easy to work with. However, there are limitations to using (2-butyl-1H-indol-3-yl)-(4-methoxyphenyl)methanone in lab experiments. It is a synthetic compound that does not occur naturally in the body, so its effects may not accurately reflect those of endogenous cannabinoids. Additionally, (2-butyl-1H-indol-3-yl)-(4-methoxyphenyl)methanone has psychoactive effects that may interfere with some experiments.
Zukünftige Richtungen
There are several future directions for research on (2-butyl-1H-indol-3-yl)-(4-methoxyphenyl)methanone. One area of interest is the development of new treatments for cancer using cannabinoid compounds. (2-butyl-1H-indol-3-yl)-(4-methoxyphenyl)methanone has shown promise in inhibiting the growth and proliferation of cancer cells in vitro and in vivo. Another area of interest is the role of the endocannabinoid system in neurodegenerative diseases such as Alzheimer's and Parkinson's. (2-butyl-1H-indol-3-yl)-(4-methoxyphenyl)methanone has been shown to have neuroprotective effects in animal models of these diseases, suggesting that it may be a potential treatment option. Finally, there is ongoing research into the development of new synthetic cannabinoid compounds with improved therapeutic properties and fewer side effects.
Synthesemethoden
(2-butyl-1H-indol-3-yl)-(4-methoxyphenyl)methanone is synthesized using a multistep process that involves the reaction of 4-methoxyphenylacetonitrile with butyl magnesium bromide to form 4-methoxyphenylbutanenitrile. This intermediate is then reacted with 3-indolylacetic acid to form the final product, (2-butyl-1H-indol-3-yl)-(4-methoxyphenyl)methanone. The synthesis of (2-butyl-1H-indol-3-yl)-(4-methoxyphenyl)methanone is complex and requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
(2-butyl-1H-indol-3-yl)-(4-methoxyphenyl)methanone has been used extensively in scientific research to study the effects of cannabinoids on the body. It has been used to investigate the role of the endocannabinoid system in various physiological processes, such as pain perception, appetite regulation, and immune function. (2-butyl-1H-indol-3-yl)-(4-methoxyphenyl)methanone has also been used to study the effects of cannabinoids on cancer cells and to develop new treatments for cancer.
Eigenschaften
CAS-Nummer |
155335-09-4 |
|---|---|
Produktname |
(2-butyl-1H-indol-3-yl)-(4-methoxyphenyl)methanone |
Molekularformel |
C20H21NO2 |
Molekulargewicht |
307.4 g/mol |
IUPAC-Name |
(2-butyl-1H-indol-3-yl)-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C20H21NO2/c1-3-4-8-18-19(16-7-5-6-9-17(16)21-18)20(22)14-10-12-15(23-2)13-11-14/h5-7,9-13,21H,3-4,8H2,1-2H3 |
InChI-Schlüssel |
VMBZKJORWAIIMM-UHFFFAOYSA-N |
SMILES |
CCCCC1=C(C2=CC=CC=C2N1)C(=O)C3=CC=C(C=C3)OC |
Kanonische SMILES |
CCCCC1=C(C2=CC=CC=C2N1)C(=O)C3=CC=C(C=C3)OC |
Synonyme |
(2-BUTYL-1H-INDOL-3-YL)(4-METHOXYPHENYL)METHANONE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



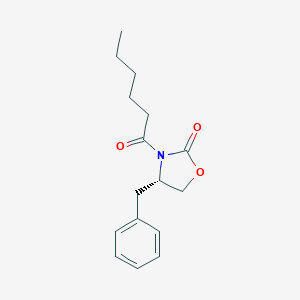

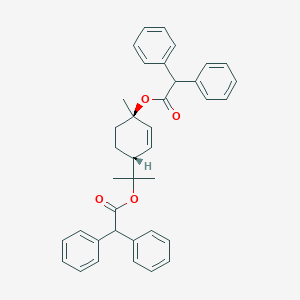
![(4Z)-3-Oxo-4-[4-phenyl-2-(1-piperidiniumylidene)-1,3-thiazol-5(2H)-ylidene]-2-[4-phenyl-2-(1-piperidinyl)-1,3-thiazol-5-yl]-1-cyclobuten-1-olate](/img/structure/B131603.png)
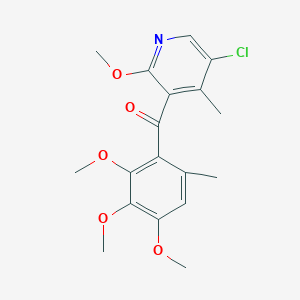
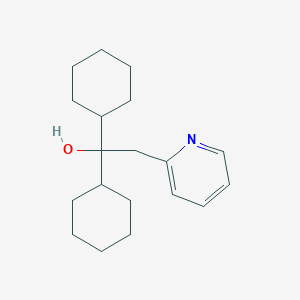
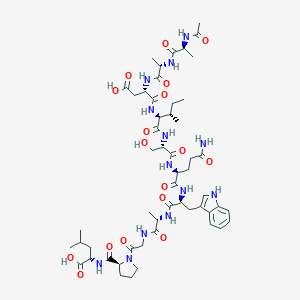
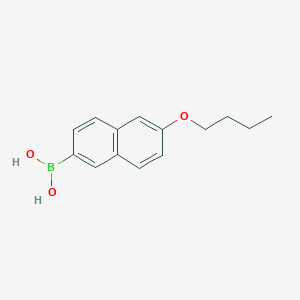
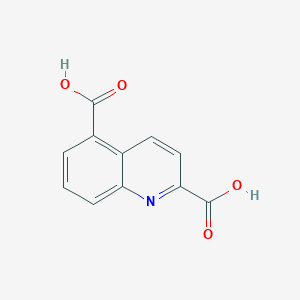
![Pyrimido[1,2-a]purin-10(1H)-one](/img/structure/B131624.png)
